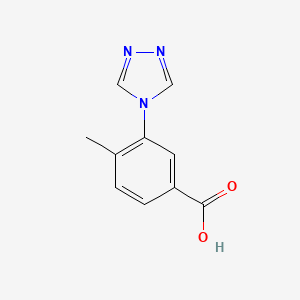

4-甲基-3-(4H-1,2,4-三唑-4-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its versatility and ability to participate in a range of chemical reactions, making it a valuable moiety for the development of new compounds with diverse biological activities and material properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides or diazonium salts that undergo cyclization reactions to form the triazole core. For instance, a group of novel triazole derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, was synthesized using a pathway starting with p-phenylenediamine, followed by treatment with triethyl orthoalkylates and hydrazine monohydrate . Another approach for synthesizing triazole-containing compounds, such as 2-(2H-1,2,3-triazol-2-yl)benzoic acids, involves a multi-step process starting from halogenated benzene derivatives and includes steps like hydrogenation and Grignard carboxylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques, including IR and NMR spectroscopy. For example, the CN functional group in triazene derivatives was detected in both IR and 13C NMR spectra . X-ray crystallography is another powerful tool to determine the precise molecular structure, as demonstrated by the structural analysis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates, which revealed a five-coordinate distorted trigonal bipyramidal geometry around the tin atom .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions, including coupling reactions, as seen in the synthesis of triazene derivatives . They can also form coordination polymers with metals, as evidenced by the hydrothermal syntheses of novel coordination polymers based on an unsymmetrical angular ligand containing the triazole moiety . The reactivity of the triazole ring allows for the formation of complexes with diverse architectures and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the luminescence properties of coordination polymers derived from triazole-based ligands have been studied, indicating potential applications in materials science . The antifungal activities of triorganotin triazole derivatives have been evaluated, showing good efficacy against various fungal strains . Additionally, the magnetic properties of coordination polymers containing triazole ligands have been investigated, revealing antiferromagnetic interactions among metal ions in some cases .

科学研究应用

合成与结构分析

已对与4-甲基-3-(4H-1,2,4-三唑-4-基)苯甲酸相关的化合物的合成和晶体结构分析进行了研究。例如,研究探索了具有三唑修饰的苯甲酸的合成及其晶体结构,以了解不同的结构基序及其非共价相互作用。这些相互作用对化合物的生物活性预测有影响,突出了它们在开发具有特定性质的新型药物或材料方面的潜力 (J. Dinesh, 2013).

超分子配合物和骨架

多项研究已使用三唑-苯甲酸衍生物合成了超分子配合物和骨架。这些结构通常在溶剂热条件下形成,并以其独特的晶体结构为特征,其中包括不同的分子间氢键和π···π堆叠相互作用。已经研究了此类配合物的热稳定性、光谱和光致发光性质,表明它们在材料科学和传感器技术中的潜在应用 (Da-Wei Wang 等,2018).

催化和发光传感应用

对具有1,2,3-三唑基有机硫/-硒配体的半三明治钌(II)配合物的研究在催化氧化和转移氢化过程中显示出巨大的希望。这些配合物展示了三唑衍生物在促进有效催化方面的潜力,这对于化学制造和环境应用至关重要 (Fariha Saleem 等,2013).

此外,基于含三唑的三羧酸配体的镧系金属-有机骨架(MOF)已合成用于金属离子和硝基芳香族化合物的发光传感。这些MOF表现出可以针对特定传感应用进行调整的特征性发射,显示了三唑衍生物在开发新型传感器技术中的多功能性 (Di Wang 等,2016).

抗菌活性

已合成三有机锡(4H-1,2,4-三唑-4-基)苯甲酸酯并评估了其对各种真菌病原体的杀菌活性。对这些化合物的研究提供了开发新型抗真菌剂的见解,突出了三唑衍生物在对抗真菌感染中的潜力 (Fang-Lin Li 等,2010).

作用机制

Target of Action

It has been suggested that the compound may have potential anticancer properties , indicating that it could interact with targets involved in cell proliferation and survival.

Mode of Action

Some studies suggest that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid might interact with its targets to disrupt normal cell functions, leading to programmed cell death.

Biochemical Pathways

Given its potential anticancer properties , it might affect pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

Based on its potential anticancer properties , it might induce changes at the molecular level that lead to cell death, specifically in cancer cells.

生化分析

Cellular Effects

Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Triazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Triazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Triazole compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Triazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

Triazole compounds have been studied for their subcellular localization and any effects on their activity or function .

属性

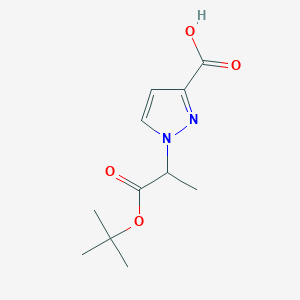

IUPAC Name |

4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUAKONIJANNFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)